

# In-Depth Technical Guide: Properties and Applications of CAS Number 1049004-32-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bpin-Cyclohexene-C-COOEt*

Cat. No.: *B15623511*

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## Abstract

The compound identified by CAS number 1049004-32-1, chemically known as Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, is a pivotal building block in the field of targeted protein degradation. Primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule plays a crucial role in the development of novel therapeutics aimed at selectively eliminating disease-causing proteins. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its application in the design and construction of PROTACs, which function by hijacking the ubiquitin-proteasome system.

## Physicochemical Properties

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a white solid or a colorless to light yellow liquid, soluble in organic solvents.<sup>[1]</sup> It is recognized for its stability under standard experimental conditions.<sup>[1]</sup> The key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	1049004-32-1	N/A
Chemical Name	Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate	[2][3]
Synonyms	1-Ethoxycarbonylcyclohex-3-ene-4-boronic acid pinacol ester, Bpin-Cyclohexene-COOEt	[2][4][5]
Molecular Formula	C <sub>15</sub> H <sub>25</sub> BO <sub>4</sub>	[1][2]
Molecular Weight	280.17 g/mol	[1][2]
Appearance	White solid or colorless to light yellow liquid	[1][4]
Purity	≥95% to ≥97%	[2][6]
Storage Conditions	-20°C for long-term storage	[2][4]
Solubility	Soluble in organic solvents	[1]

## Synthesis

The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate can be achieved through a palladium-catalyzed cross-coupling reaction. A common method involves the reaction of a cyclohexenyl triflate with bis(pinacolato)diboron.

## Experimental Protocol: Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

- Ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate
- Bis(pinacolato)diboron
- Potassium acetate (KOAc)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>)
- 1,4-Dioxane (anhydrous)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a reaction vessel, add ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), potassium acetate (4.0 mmol), and Pd(dppf)Cl<sub>2</sub> (0.05 mmol).
- Add anhydrous 1,4-dioxane (5 mL) to the vessel.
- Heat the reaction mixture at 110°C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
- After the reaction is complete, cool the mixture to room temperature.
- Partition the mixture between ethyl acetate (10 mL) and saturated sodium bicarbonate solution (10 mL).
- Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.

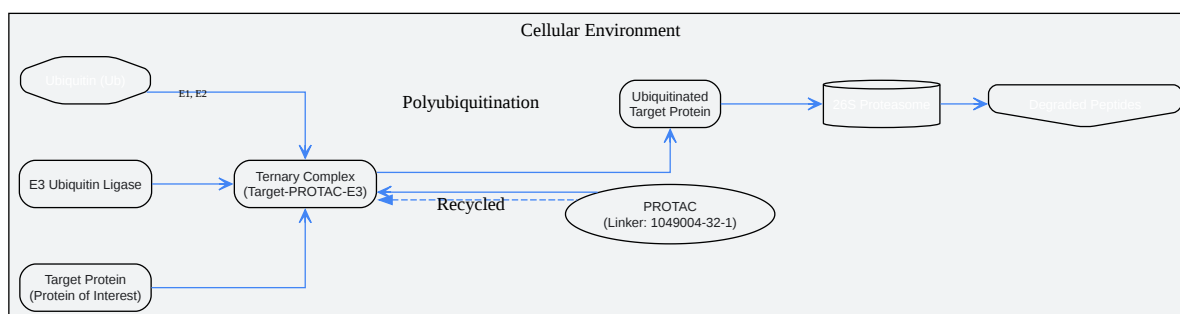
- Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the final product.

## Applications in Targeted Protein Degradation: PROTACs

The primary and most significant application of CAS number 1049004-32-1 is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

## The Ubiquitin-Proteasome System and PROTAC Mechanism

The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells. PROTACs hijack this system to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker, for which 1049004-32-1 serves as a building block, is critical for the proper orientation and distance between the target protein and the E3 ligase to facilitate efficient ubiquitination.



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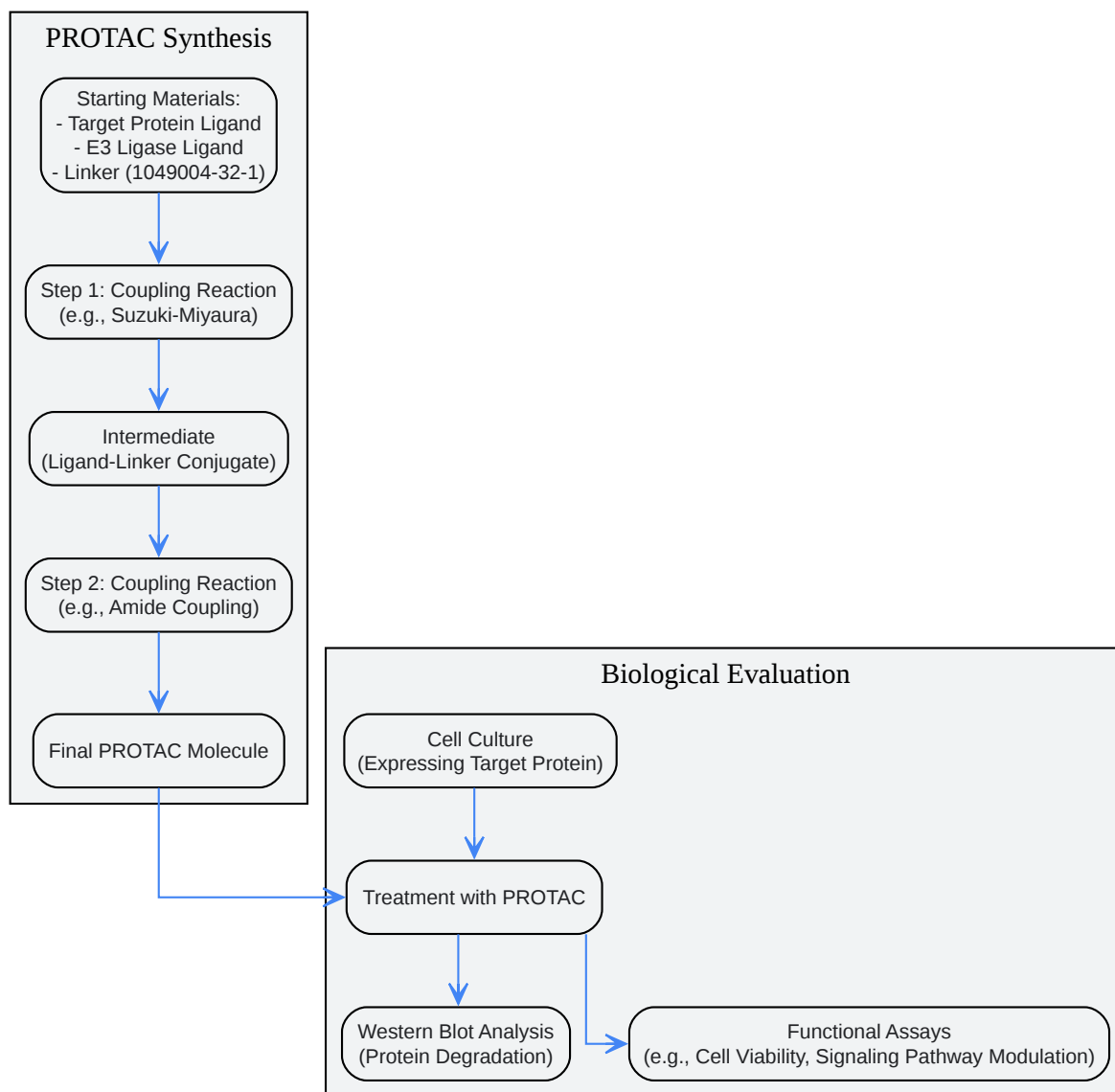
Caption: General mechanism of PROTAC-mediated protein degradation.

## Role of the Cyclohexene Linker in PROTAC Design

The cyclohexene moiety provided by 1049004-32-1 offers a semi-rigid scaffold for the linker. The rigidity and conformation of the linker are critical factors in PROTAC design, as they influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The use of cyclic structures like cyclohexene can help to pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially leading to improved potency and selectivity.

## General Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using 1049004-32-1 typically involves a multi-step process. The boronic acid pinacol ester functionality allows for versatile coupling reactions, such as the Suzuki-Miyaura coupling, to connect the linker to either the target protein ligand or the E3 ligase ligand.



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Caption: General workflow for PROTAC synthesis and evaluation.

## Safety Information

While generally considered stable, Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate should be handled with standard laboratory safety precautions. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

CAS number 1049004-32-1, or Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, is a valuable chemical entity for researchers and drug development professionals. Its primary utility as a PROTAC linker provides a versatile platform for the synthesis of molecules capable of inducing targeted protein degradation. The semi-rigid nature of the cyclohexene scaffold offers advantages in optimizing the conformational properties of PROTACs, which is a key determinant of their biological activity. Further research into the application of this linker in the development of novel PROTACs holds significant promise for advancing the field of targeted therapeutics.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Properties and Applications of CAS Number 1049004-32-1]. BenchChem, [2025]. [Online PDF]. Available at:

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